3-Amino-N-(2-aminophenyl)-4-hydroxybenzamide
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Overview
Description
3-Amino-N-(2-aminophenyl)-4-hydroxybenzamide is an organic compound with a complex structure that includes both amino and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(2-aminophenyl)-4-hydroxybenzamide typically involves multi-step reactionsThis process often requires the use of catalysts and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(2-aminophenyl)-4-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amino groups or other similar transformations.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may produce various substituted benzamides .
Scientific Research Applications
3-Amino-N-(2-aminophenyl)-4-hydroxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3-Amino-N-(2-aminophenyl)-4-hydroxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamides and aminophenols, such as:
- 3-Amino-N-(2-hydroxyphenyl)-4-hydroxybenzamide
- 3-Amino-N-(2-aminophenyl)-4-methoxybenzamide
- 3-Amino-N-(2-aminophenyl)-4-chlorobenzamide
Uniqueness
What sets 3-Amino-N-(2-aminophenyl)-4-hydroxybenzamide apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its specific structure also enables it to interact with particular molecular targets, making it valuable in various research and industrial contexts .
Properties
CAS No. |
62639-44-5 |
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Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
3-amino-N-(2-aminophenyl)-4-hydroxybenzamide |
InChI |
InChI=1S/C13H13N3O2/c14-9-3-1-2-4-11(9)16-13(18)8-5-6-12(17)10(15)7-8/h1-7,17H,14-15H2,(H,16,18) |
InChI Key |
VDIJECGCTFCPMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC(=C(C=C2)O)N |
Origin of Product |
United States |
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